2-chloro-4,5,6-trifluoro-1,3-benzoxazole
Description
Structure
3D Structure
Properties
CAS No. |
2613382-31-1 |
|---|---|
Molecular Formula |
C7HClF3NO |
Molecular Weight |
207.54 g/mol |
IUPAC Name |
2-chloro-4,5,6-trifluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7HClF3NO/c8-7-12-6-3(13-7)1-2(9)4(10)5(6)11/h1H |
InChI Key |
SYUWQUYMNWKBFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)F)N=C(O2)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 4,5,6 Trifluoro 1,3 Benzoxazole and Analogues
Precursor Synthesis and Halogenation Strategies
The construction of 2-chloro-4,5,6-trifluoro-1,3-benzoxazole necessitates the careful synthesis of a highly fluorinated o-aminophenol precursor and subsequent chlorination at the 2-position of the benzoxazole (B165842) ring.
Directed Ortho Metalation (DoM) Approaches for Fluorinated Precursors
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). libretexts.orgsigmaaldrich.com This approach is particularly relevant for the synthesis of polysubstituted aromatic compounds, including the fluorinated precursors required for the target benzoxazole. A plausible synthetic route to the key intermediate, 2-amino-3,4,5-trifluorophenol, could involve the application of DoM on a suitable fluorinated starting material.
One potential pathway could commence with 1,2,3,4-tetrafluorobenzene. Although direct amination and hydroxylation can be challenging, a sequence involving DoM could offer a viable route. For instance, lithiation of a protected aniline (B41778) or phenol (B47542) derivative can direct subsequent electrophilic attack to the ortho position. The choice of the directing group is crucial and can range from amides and carbamates to ethers. libretexts.orgsigmaaldrich.com
A hypothetical DoM-based synthesis of 2-amino-3,4,5-trifluorophenol might proceed as follows:
Protection and Directed Metalation: Starting with a commercially available trifluoroaniline, such as 3,4,5-trifluoroaniline, the amino group can be protected with a suitable directing group, for example, by forming an N-pivaloyl or N-Boc derivative. google.comorgsyn.org This protected aniline can then be subjected to directed ortho-lithiation using a strong base like n-butyllithium or s-butyllithium, often in the presence of an additive like TMEDA to enhance reactivity. sigmaaldrich.com The lithiation would be directed to the position ortho to the protected amino group.
Introduction of the Hydroxyl Group: The resulting aryllithium species can then be reacted with an electrophilic oxygen source to introduce the hydroxyl group. Reagents such as oxygen gas followed by reduction, or more controllably, reaction with a boronate ester followed by oxidation (e.g., with hydrogen peroxide), could be employed.
Deprotection: Finally, removal of the protecting group from the amine would yield the desired 2-amino-3,4,5-trifluorophenol.
The successful application of DoM in the synthesis of fluorinated aromatics is documented, with fluorine itself capable of acting as a directing group in some contexts. google.comrsc.org However, the specific synthesis of 2-amino-3,4,5-trifluorophenol via this method is not explicitly detailed in the literature and would require experimental validation.
Electrophilic and Nucleophilic Halogenation Techniques for the Benzoxazole Core
Once the 4,5,6-trifluoro-1,3-benzoxazole core is synthesized (vide infra), the introduction of a chlorine atom at the 2-position is the final key step. This can be achieved through either electrophilic or nucleophilic halogenation strategies.
Electrophilic Chlorination:
The direct chlorination of the benzoxazole ring at the 2-position can be challenging due to the electron-deficient nature of the heterocyclic ring, which is further exacerbated by the three electron-withdrawing fluorine atoms on the benzene (B151609) ring. Standard electrophilic aromatic substitution conditions may not be effective. researchgate.net However, methods for the chlorination of 2-arylbenzoxazoles have been reported, although these often target the benzoxazole's benzo ring rather than the 2-position. nih.gov
More direct approaches for the chlorination of the 2-position of benzoxazoles often involve the use of potent chlorinating agents. A Spanish patent describes a process for the preparation of 2-chlorobenzoxazoles by reacting benzoxazoles with a chlorinating agent in the presence of an acid catalyst. rsc.org This method can even lead to dichlorination at the 2- and 6-positions with an excess of the chlorinating agent. rsc.org
Nucleophilic Chlorination:
A more common and generally more effective method for introducing a chlorine atom at the 2-position of a benzoxazole is through a nucleophilic substitution reaction on a suitable precursor. A well-established method involves the conversion of a 2-mercaptobenzoxazole (B50546) or a 2-hydroxybenzoxazole (benzoxazolinone) to the corresponding 2-chlorobenzoxazole.
From 2-Mercaptobenzoxazoles: The reaction of 2-mercaptobenzoxazoles with chlorine gas is a known method for producing 2-chlorobenzoxazoles. google.com A patent describes a process where the 2-mercaptobenzoxazole is added to a melt of the corresponding 2-chlorobenzoxazole, followed by the introduction of chlorine gas. google.com Another procedure involves heating 2-mercaptobenzoxazole in thionyl chloride (SOCl₂) with a catalytic amount of DMF. google.com
From Benzoxazolinones: Benzoxazolin-2-ones can be converted to 2-chlorobenzoxazoles by reaction with phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). rsc.org
Given the electron-deficient nature of the 4,5,6-trifluorobenzoxazole intermediate, nucleophilic substitution at the 2-position is likely to be a more viable strategy than electrophilic chlorination. A plausible route would be the formation of 4,5,6-trifluorobenzoxazolin-2-one from 2-amino-3,4,5-trifluorophenol and a carbonyl source, followed by chlorination with a reagent like PCl₅ or SOCl₂.
Cyclization Reactions in 1,3-Benzoxazole Ring Formation
The formation of the benzoxazole ring is a critical step in the synthesis of the target molecule. This is typically achieved through the cyclization of an o-aminophenol derivative with a suitable one-carbon synthon.
Condensation Reactions with o-Nitro Phenols and Derivatives
While less common than methods starting from o-aminophenols, the use of o-nitrophenols as precursors for benzoxazoles offers an alternative synthetic route. This approach typically involves a reductive cyclization process. For instance, o-nitrophenols can be reacted with aldehydes in the presence of a reducing agent to form 2-substituted benzoxazoles. rsc.org A method involving the reaction of o-nitrophenols with arylmethyl chlorides promoted by elemental sulfur has also been reported. rsc.org
Alternative Routes via 2-Amino Phenols and Benzoic Acids
The most widely employed method for the synthesis of the benzoxazole ring involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. orgsyn.orgnih.gov The reaction of a 2-aminophenol with a carboxylic acid, often in the presence of a dehydrating agent or under high temperatures, leads to the formation of the corresponding 2-substituted benzoxazole.
For the synthesis of the unsubstituted 4,5,6-trifluorobenzoxazole intermediate, 2-amino-3,4,5-trifluorophenol could be reacted with formic acid or a formic acid equivalent. Alternatively, cyclization can be achieved with other one-carbon sources.
The general applicability of this method is high, with a wide range of substituted 2-aminophenols and carboxylic acids being tolerated. google.com
Catalytic Approaches in Benzoxazole Synthesis
A variety of catalytic systems have been developed to facilitate the synthesis of benzoxazoles under milder conditions and with higher efficiency. These catalysts can be broadly categorized as acid catalysts and metal catalysts.
Acid Catalysis:
Brønsted and Lewis acids are commonly used to promote the condensation and cyclization of 2-aminophenols with various carbonyl compounds. researchgate.netgoogle.com For example, a combination of a Brønsted acid (like TsOH·H₂O) and copper iodide (CuI) has been shown to effectively catalyze the reaction of 2-aminophenols with β-diketones to yield 2-substituted benzoxazoles. google.com A reusable Brønsted acidic ionic liquid gel has also been employed as a heterogeneous catalyst for the solvent-free synthesis of benzoxazoles from 2-aminophenols and aldehydes. researchgate.net
Metal Catalysis:
Transition metal catalysts have been extensively explored for benzoxazole synthesis. These catalysts can enable reactions that are otherwise difficult and can offer high selectivity. Palladium-catalyzed reactions, for instance, have been used for the synthesis of 2-arylbenzoxazoles. orgsyn.org
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis plays a pivotal role in modern organic synthesis, offering pathways to construct complex molecules with high selectivity and efficiency. In the context of benzoxazole synthesis, transition metals facilitate key bond-forming reactions.
One notable approach involves a platinum-catalyzed reaction. For instance, the reaction of a 2-aminophenol with trichloroacetonitrile (B146778) can be catalyzed by platinum(IV) chloride (PtCl4). acs.org This reaction, typically carried out in a nonpolar aprotic solvent like n-hexane at elevated temperatures, proceeds through a proposed amidine intermediate. acs.org The platinum catalyst is believed to activate the halogenated nitrile, facilitating nucleophilic attack by the aminophenol nitrogen. acs.org Subsequent intramolecular addition of the phenol and elimination of ammonia, aided by the platinum catalyst, affords the 2-substituted benzoxazole. acs.org This multifaceted catalysis, where a single metal complex catalyzes multiple distinct mechanistic steps, enhances the efficiency of the process. scribd.com
Copper-catalyzed reactions also represent a significant strategy. For example, the intramolecular cyclization of N-(2-halophenyl)benzamides can be efficiently catalyzed by copper. bohrium.com Another copper-catalyzed method is the Glaser coupling reaction, which is used to form 1,3-dialkynes and can be adapted for the synthesis of complex heterocyclic structures. acs.org This reaction typically employs a copper(I) salt, a base, and an oxidant. acs.org
Recent advancements have also explored the use of palladium complexes. NHC-Pd (N-Heterocyclic Carbene-Palladium) complexes have been utilized for the desulfinative arylation of azoles with arylsulfonyl hydrazides, providing a pathway to 2-arylbenzoxazoles. mdpi.com
Table 1: Examples of Transition Metal-Catalyzed Reactions for Benzoxazole Synthesis
| Catalyst | Reactants | Product | Key Features |
|---|---|---|---|
| Platinum(IV) chloride | 2-Aminophenol, Trichloroacetonitrile | 2-(Trichloromethyl)benzoxazole | Multifaceted catalysis in a nonpolar solvent. acs.org |
| Copper catalyst | N-(2-halophenyl)benzamides | 2-Substituted benzoxazoles | Intramolecular cyclization. bohrium.com |
| NHC-Pd complexes | Azoles, Arylsulfonyl hydrazides | 2-Arylbenzoxazoles | Desulfinative arylation. mdpi.com |
| Copper(I) iodide/Benzotriazole | Terminal alkynes | 1,3-Dialkynes | Efficient for C-C bond formation. acs.org |
Green Chemistry Principles and Sustainable Synthetic Pathways
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. greenchemistry-toolkit.org
A significant development in the green synthesis of benzoxazoles is the use of non-catalyzed methods in alcoholic solvents. bath.ac.ukhud.ac.uk It has been demonstrated that the reaction between a 2-aminophenol and trichloroacetonitrile can proceed in good yield in ethanol (B145695) or methanol (B129727) at moderate temperatures without the need for a catalyst. acs.org This method is advantageous as it avoids the use of potentially toxic and expensive metal catalysts and simplifies downstream processing. acs.org The reaction is believed to proceed through an amidine intermediate, similar to the catalyzed pathway. acs.org
The use of recyclable catalysts is another cornerstone of green chemistry. Magnetic nanoparticles (MNPs) functionalized with a Lewis acidic ionic liquid (LAIL@MNP) have been employed as a catalyst for the condensation of 2-aminophenols with aromatic aldehydes. nih.gov This reaction can be carried out under solvent-free conditions using ultrasound irradiation, leading to high yields in a short reaction time. nih.gov The catalyst can be easily recovered using a magnet and reused multiple times with minimal loss of activity. bohrium.comnih.gov
Microwave-assisted synthesis has also emerged as a green technique. mdpi.com The use of microwave irradiation can significantly reduce reaction times and improve yields. mdpi.com For instance, the synthesis of benzoxazoles from 2-aminophenols and benzaldehydes has been achieved using a deep eutectic solvent (DES) as a catalyst under microwave irradiation. mdpi.com
The concept of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is a key metric in green chemistry. greenchemistry-toolkit.org Synthetic strategies that proceed via cascade or tandem reactions are often more atom-economical as they reduce the number of separate purification steps and minimize waste. greenchemistry-toolkit.org
Table 2: Green Chemistry Approaches for Benzoxazole Synthesis
| Method | Catalyst/Conditions | Key Advantages |
|---|---|---|
| Non-catalyzed reaction | Ethanol or methanol, 40°C | No catalyst required, simpler workup. acs.org |
| Magnetic nanoparticle catalyst | LAIL@MNP, solvent-free, ultrasound | Recyclable catalyst, short reaction time, high yield. nih.gov |
| Microwave-assisted synthesis | Deep eutectic solvent, microwave irradiation | Rapid, efficient, reduced energy consumption. mdpi.com |
| Grindstone method | Strontium carbonate, solvent-free, room temperature | Eco-friendly, short reaction time, high yield. nih.gov |
Purification and Isolation Techniques for Halogenated Benzoxazoles
The purification and isolation of the target compound are critical steps in any synthetic process to ensure high purity of the final product. For halogenated benzoxazoles, several techniques are commonly employed.
Crystallization is a primary method for purifying solid compounds. The crude product is dissolved in a suitable solvent or a mixed solvent system at an elevated temperature, and then allowed to cool slowly. google.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The choice of solvent is crucial; a good crystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. For substituted benzoxazoles, a mixed solvent system, such as acetone (B3395972) and acetonitrile (B52724) or ethyl acetate (B1210297) and heptane, can be effective. google.com Cooling the solution to temperatures between 0°C and 5°C can help to maximize the yield of the crystallized product. google.com
Column chromatography is a versatile technique used to separate compounds based on their differential adsorption to a stationary phase. For halogenated benzoxazoles, flash column chromatography on silica (B1680970) gel is a common method. acs.org A solvent system, or eluent, is chosen to move the compounds down the column at different rates. For example, a mixture of ethyl acetate and petroleum ether has been used to purify 2-(trichloromethyl)benzoxazole. acs.org
Extraction is used to separate the desired product from a reaction mixture based on its solubility in different immiscible liquids. For instance, after a reaction, the mixture can be extracted with an organic solvent like dichloromethane (B109758) or ethyl acetate and water. mdpi.com The product will preferentially dissolve in the organic layer, which can then be separated, dried, and the solvent evaporated to yield the crude product for further purification. mdpi.com
Filtration is a simple and effective method for separating a solid product from a liquid. After crystallization or precipitation, the solid product can be collected by filtering the mixture. google.com The collected solid, known as the filter cake, is then typically washed with a cold solvent to remove any remaining impurities. google.com
Table 3: Purification Techniques for Halogenated Benzoxazoles
| Technique | Description | Typical Solvents/Materials |
|---|---|---|
| Crystallization | Purification of solids based on solubility differences. google.com | Acetone/Acetonitrile, Ethyl acetate/Heptane. google.com |
| Column Chromatography | Separation based on differential adsorption. acs.org | Silica gel, Ethyl acetate/Petroleum ether. acs.org |
| Extraction | Separation based on solubility in immiscible liquids. mdpi.com | Dichloromethane, Ethyl acetate, Water. mdpi.com |
| Filtration | Separation of a solid from a liquid. google.com | N/A |
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4,5,6 Trifluoro 1,3 Benzoxazole
Nucleophilic Substitution Reactions at the C-2 Position
The chlorine atom at the C-2 position of the benzoxazole (B165842) ring is highly susceptible to nucleophilic attack. This reactivity is enhanced by the electron-withdrawing nature of the fused aromatic ring and the heterocyclic oxygen atom, which stabilize the intermediate formed during the substitution process.
Reactivity with Nitrogen-based Nucleophiles
2-chloro-4,5,6-trifluoro-1,3-benzoxazole is expected to react readily with a variety of nitrogen-based nucleophiles, such as primary and secondary amines. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism to yield 2-amino-substituted benzoxazoles. The reaction of related chlorinated heterocyclic compounds, like 2-chloro-4,5-dihydroimidazole and 5-chloro-2,4,6-trifluoropyrimidine (B1583448), with amines has been well-documented, showcasing the general propensity of such systems to undergo this transformation. beilstein-journals.orgresearchgate.net For instance, studies on 5-chloro-2,4,6-trifluoropyrimidine show that reactions with amines lead to mixtures of products due to the activating effect of the ring nitrogens and steric influences. beilstein-journals.org In the case of this compound, the reaction with an amine would displace the chloride to form a new C-N bond.
A plausible reaction scheme with a generic primary amine (R-NH₂) is depicted below: C₇HClF₃NO + R-NH₂ → C₇H₂F₃N₂O-R + HCl
Reactivity with Oxygen-based Nucleophiles
Oxygen-based nucleophiles, such as alkoxides and phenoxides, are also anticipated to displace the C-2 chlorine atom. The reaction with sodium methoxide, for example, would yield the 2-methoxy-4,5,6-trifluoro-1,3-benzoxazole. The reactivity of other chloro-substituted heterocyclic compounds with oxygen nucleophiles supports this predicted behavior. For example, the synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) involves the reaction of cyanuric chloride with sodium methoxide. google.com Similarly, site-selective nucleophilic substitution reactions of pentafluoropyridine (B1199360) with hydroxybenzaldehydes have been demonstrated to occur, highlighting the feasibility of such transformations on fluorinated heterocyclic rings. rsc.org
The general reaction with an alcohol (R-OH) in the presence of a base can be represented as: C₇HClF₃NO + R-OH + Base → C₇H₂F₃NO-OR + Base·HCl
Reactivity with Sulfur-based Nucleophiles
Sulfur-based nucleophiles, such as thiols and thiophenols, are generally more potent nucleophiles than their oxygen counterparts and are expected to react efficiently with this compound. The reaction with a thiol (R-SH) would lead to the formation of a 2-thioether substituted benzoxazole. The synthesis of 2-substituted benzoxazoles and benzothiazoles through coupling reactions is a known synthetic strategy. nih.govbohrium.com For instance, 2-mercaptobenzoxazole (B50546) has been shown to react readily with electrophilic reagents. nih.gov
The reaction with a thiol can be illustrated as follows: C₇HClF₃NO + R-SH + Base → C₇H₂F₃NOS-R + Base·HCl
Table 1: Predicted Products from Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Predicted Product Name |
|---|---|---|
| Nitrogen-based | Ethylamine | N-ethyl-4,5,6-trifluoro-1,3-benzoxazol-2-amine |
| Oxygen-based | Sodium Methoxide | 2-methoxy-4,5,6-trifluoro-1,3-benzoxazole |
Electrophilic Aromatic Substitution on the Benzenoid Ring
The benzenoid ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of three strongly electron-withdrawing fluorine atoms and the fused oxazole (B20620) ring. youtube.commasterorganicchemistry.commasterorganicchemistry.com
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The C-2 chloro substituent of this compound serves as a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the synthesis of complex molecules.
Suzuki Reaction: This palladium-catalyzed reaction would couple the benzoxazole with an organoboron compound, such as a boronic acid or ester. This would allow for the introduction of aryl, heteroaryl, or vinyl groups at the C-2 position. Suzuki couplings of other chloro-heteroaromatics have been successfully demonstrated, suggesting that this compound would be a viable substrate. nsf.govresearchgate.netresearchgate.netrsc.org
Heck Reaction: The Heck reaction, also palladium-catalyzed, would involve the coupling of the benzoxazole with an alkene. mdpi.com This would result in the formation of a new carbon-carbon double bond at the C-2 position, leading to vinyl-substituted benzoxazoles.
Sonogashira Reaction: This reaction utilizes a palladium catalyst and a copper co-catalyst to couple the C-2 chloride with a terminal alkyne. wikipedia.orgnih.gov This is a highly effective method for introducing alkynyl moieties onto the benzoxazole core. soton.ac.ukresearchgate.net
Table 2: Potential Products from Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Potential Product at C-2 |
|---|---|---|
| Suzuki | Phenylboronic acid | 2-phenyl-4,5,6-trifluoro-1,3-benzoxazole |
| Heck | Styrene | 2-styryl-4,5,6-trifluoro-1,3-benzoxazole |
Functionalization at Halogenated Sites
The presence of multiple halogen atoms—one chlorine and three fluorine atoms—on the benzoxazole scaffold provides several sites for functionalization. The reactivity of these sites is influenced by the electronic properties of the benzoxazole ring system and the nature of the attacking reagent.
Nucleophilic Aromatic Substitution (SNAr):
The trifluorinated benzene (B151609) portion of the molecule is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the fluorine atoms, coupled with the inherent electron deficiency of the benzoxazole ring, makes the aromatic carbon atoms electrophilic and susceptible to attack by nucleophiles. In reactions with nucleophiles, one or more fluorine atoms can be displaced. The regioselectivity of such substitutions is governed by the position of the fluorine atoms and the nature of the nucleophile. Generally, in polyfluorinated aromatic systems, the fluorine atoms are better leaving groups than other halogens in the context of SNAr reactions.
The chlorine atom at the 2-position of the benzoxazole ring is also a prime site for nucleophilic substitution. This position is analogous to the acyl chloride functionality, making it highly reactive towards a wide range of nucleophiles such as amines, alcohols, and thiols. The substitution of this chlorine atom provides a straightforward route to a diverse array of 2-substituted-4,5,6-trifluorobenzoxazoles.
Palladium-Catalyzed Cross-Coupling Reactions:
The halogenated sites on this compound are amenable to palladium-catalyzed cross-coupling reactions, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings can be employed to introduce a variety of substituents at both the chloro- and fluoro-positions. For instance, a Suzuki coupling could be used to introduce an aryl or vinyl group at the 2-position by reacting the parent compound with an appropriate boronic acid in the presence of a palladium catalyst and a base. While the C-Cl bond is generally more reactive in such transformations, selective C-F bond activation and coupling can also be achieved under specific catalytic conditions.
| Reaction Type | Halogen Site | Typical Reagents | Expected Product |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | C-F | Amines, Alkoxides, Thiolates | Substituted aminofluorobenzoxazoles, alkoxyfluorobenzoxazoles, etc. |
| Nucleophilic Substitution | C-Cl | Primary/Secondary Amines, Alcohols | 2-Amino/Alkoxy-4,5,6-trifluorobenzoxazoles |
| Suzuki Coupling | C-Cl | Arylboronic acids, Pd catalyst, Base | 2-Aryl-4,5,6-trifluorobenzoxazoles |
| Stille Coupling | C-Cl | Organostannanes, Pd catalyst | 2-Alkyl/Aryl/Vinyl-4,5,6-trifluorobenzoxazoles |
Ring-Opening and Rearrangement Reactions
The benzoxazole ring, particularly when activated by electron-withdrawing groups as is the case in this compound, can undergo ring-opening reactions under certain conditions. For instance, treatment with strong nucleophiles like secondary amines can lead to the cleavage of the oxazole ring. mdpi.com This process typically involves nucleophilic attack at the C2 carbon, followed by cleavage of the C-O bond to form an N-(2-hydroxyphenyl) intermediate. Such intermediates can then be subjected to further transformations, such as iron-catalyzed oxidative cyclization, to generate new heterocyclic systems like 2-aminobenzoxazoles. mdpi.com The electron-deficient nature of the trifluorinated benzene ring in the target compound would be expected to facilitate such ring-opening processes by further activating the C2 position towards nucleophilic attack.
Stereoselective Transformations and Chiral Auxiliary Applications
While there is no specific literature detailing the use of this compound in stereoselective transformations or as a chiral auxiliary, the benzoxazole scaffold is a key component in a variety of successful chiral ligands for asymmetric catalysis. These ligands often feature a chiral substituent attached to the benzoxazole core, which creates a chiral environment around a metal center, enabling high levels of enantioselectivity in a range of chemical reactions.
Advanced Spectroscopic Elucidation and Structural Analysis of 2 Chloro 4,5,6 Trifluoro 1,3 Benzoxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework and probing the immediate chemical environment of magnetically active nuclei. For 2-chloro-4,5,6-trifluoro-1,3-benzoxazole, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for a comprehensive structural assignment.
¹H, ¹³C, and ¹⁹F NMR for Substituent and Skeletal Assignment
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide crucial information about the carbon skeleton. The spectrum is expected to display seven distinct signals for the seven carbon atoms of the benzoxazole (B165842) core, as the substitution pattern removes any molecular symmetry. The chemical shifts will be heavily influenced by the attached halogens. The C-2 carbon, bonded to both a nitrogen and a chlorine atom, is expected to resonate at a significantly downfield position, likely in the range of δ 150-160 ppm. The carbons directly bonded to fluorine (C-4, C-5, and C-6) will exhibit large one-bond C-F coupling constants (¹J(C,F)), typically around 240-260 Hz, and their chemical shifts will be shifted downfield compared to the non-fluorinated parent benzoxazole. The remaining carbons (C-3a, C-7, and C-7a) will also show smaller couplings to the neighboring fluorine atoms. The predicted chemical shifts are summarized in the table below, based on data from analogous fluorinated and chlorinated aromatic compounds.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted C-F Coupling Constants (Hz) |
| C-2 | 152-158 | - |
| C-3a | 138-142 | ²J(C,F) ≈ 10-15 (from F-4) |
| C-4 | 145-150 (d) | ¹J(C,F) ≈ 245-255 |
| C-5 | 140-145 (d) | ¹J(C,F) ≈ 240-250 |
| C-6 | 148-153 (d) | ¹J(C,F) ≈ 250-260 |
| C-7 | 110-115 (d) | ²J(C,F) ≈ 20-25 (from F-6) |
| C-7a | 142-146 | ²J(C,F) ≈ 12-18 (from F-4) |
¹⁹F NMR Spectroscopy: ¹⁹F NMR is paramount for characterizing fluorinated organic molecules. For this compound, three distinct signals are expected, one for each fluorine atom. The chemical shifts of these fluorine nuclei are sensitive to their position on the aromatic ring and the nature of the adjacent substituents. Based on data for other trifluorinated aromatic systems, the signals are predicted to appear in the typical aromatic fluorine region. Each fluorine signal will likely appear as a complex multiplet due to F-F and F-H couplings. For instance, the F-4 signal would be coupled to F-5 and potentially to H-7. Similarly, F-5 would be coupled to F-4 and F-6, and F-6 would be coupled to F-5 and H-7. The magnitude of these coupling constants provides valuable information about the relative positions of the fluorine atoms.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity
To definitively establish the connectivity of the atoms within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): While of limited use for this specific molecule due to the single proton, a COSY spectrum would confirm the absence of any H-H couplings, which is consistent with the proposed structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for correlating each proton with the carbon to which it is directly attached. In this case, the HSQC spectrum would show a clear correlation between the signal for H-7 in the ¹H NMR spectrum and the signal for C-7 in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is arguably the most informative 2D NMR experiment for this molecule, as it reveals long-range (2-3 bond) correlations between protons and carbons. The H-7 proton would be expected to show correlations to several carbons, most notably C-5, C-6, and C-7a. These correlations would be instrumental in confirming the assignment of the carbon signals and piecing together the structure of the benzene (B151609) ring portion of the molecule. For example, a strong correlation between H-7 and the carbon signal assigned to C-5 would provide strong evidence for their spatial proximity.
Vibrational Spectroscopy (FT-IR and Raman)
Characteristic Vibrational Modes of Benzoxazole and Fluorinated Moieties
The FT-IR and Raman spectra of this compound would be characterized by a series of distinct vibrational modes. The benzoxazole ring itself has several characteristic vibrations. The C=N stretching vibration is typically observed in the region of 1630-1570 cm⁻¹. The C-O-C stretching vibrations of the oxazole (B20620) ring usually appear in the 1280-1200 cm⁻¹ range.
The presence of the trifluoro substitution pattern will give rise to strong C-F stretching vibrations, which are typically found in the 1350-1100 cm⁻¹ region of the FT-IR spectrum. The C-Cl stretching vibration is expected to appear in the lower frequency region, generally between 800 and 600 cm⁻¹. The aromatic C-H stretching vibration for the lone H-7 would be observed above 3000 cm⁻¹.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| C=N Stretch (Benzoxazole) | 1630-1570 |
| Aromatic C=C Stretch | 1600-1450 |
| C-F Stretch | 1350-1100 |
| C-O-C Stretch (Benzoxazole) | 1280-1200 |
| C-Cl Stretch | 800-600 |
Correlation with Computational Data
To aid in the assignment of the complex vibrational spectra, computational methods, such as Density Functional Theory (DFT), are often employed. nih.govnih.govnih.gov By calculating the theoretical vibrational frequencies and intensities, a predicted spectrum can be generated and compared with the experimental FT-IR and Raman data. This correlation allows for a more confident assignment of the observed vibrational bands to specific molecular motions, including the various stretching and bending modes of the benzoxazole ring and its substituents. This approach has been successfully applied to other substituted benzoxazoles, demonstrating its utility in structural elucidation. nih.govnih.govnih.govesisresearch.org
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₇HClF₃NO), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The predicted monoisotopic mass is 206.9699 Da. uni.lu
The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak ([M]⁺). The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom, with the [M+2]⁺ peak having an intensity of approximately one-third that of the molecular ion peak.
The fragmentation of the molecular ion would provide further structural clues. Common fragmentation pathways for benzoxazoles involve the loss of CO, HCN, and cleavage of the substituents. scilit.com For this compound, initial fragmentation might involve the loss of a chlorine radical (Cl•) or a fluorine radical (F•). Subsequent fragmentation could involve the loss of carbon monoxide (CO) or hydrogen cyanide (HCN) from the heterocyclic ring. The predicted fragmentation pattern would need to be carefully analyzed to piece together the structure of the molecule. A predicted mass spectrum from PubChem suggests a base peak at m/z 207, corresponding to the protonated molecule [M+H]⁺. uni.lu
| Ion | Predicted m/z | Possible Identity |
| [M+H]⁺ | 207.9772 | Protonated molecule |
| [M+Na]⁺ | 229.9591 | Sodium adduct |
| [M-H]⁻ | 205.9626 | Deprotonated molecule |
| [M]⁺ | 206.9699 | Molecular ion |
X-ray Crystallography for Solid-State Structural Determination
As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, a detailed analysis of its specific crystal structure, molecular conformation, and intermolecular interactions based on experimental data is not currently possible.
However, to provide insight into the likely structural features of this molecule, a discussion can be drawn from the crystallographic data of closely related halogenated benzoxazole derivatives. For instance, the analysis of similar structures reveals common patterns in their solid-state arrangement.
Analysis of Molecular Conformation and Intermolecular Interactions
Based on the analysis of analogous structures, the benzoxazole core of this compound is expected to be largely planar. The fused ring system inherently confers rigidity to the molecule. The substituents on the benzene ring—three fluorine atoms and a chlorine atom on the oxazole ring—will influence the electronic distribution and steric profile of the molecule.
The molecular conformation would be primarily defined by the torsion angles between the benzoxazole ring system and its substituents. It is anticipated that the chloro and fluoro groups will lie close to the plane of the benzoxazole ring.
Intermolecular interactions are crucial in dictating the packing of molecules in the crystal lattice. For this compound, a variety of weak intermolecular forces are expected to be present. These would likely include:
Halogen Bonding: The chlorine atom at the 2-position and the fluorine atoms on the benzene ring are capable of forming halogen bonds. In these interactions, the electropositive region on the halogen atom (the σ-hole) can interact with a nucleophilic site on an adjacent molecule, such as the nitrogen or oxygen atom of the oxazole ring.
π-π Stacking: The electron-deficient nature of the fluorinated benzene ring, coupled with the aromatic character of the benzoxazole system, could lead to π-π stacking interactions between parallel-oriented molecules.
Dipole-Dipole Interactions: The presence of multiple electronegative halogen atoms and the inherent polarity of the benzoxazole ring system will result in a significant molecular dipole moment, leading to dipole-dipole interactions that contribute to the stability of the crystal lattice.
A hypothetical representation of potential intermolecular interactions is provided in the table below. It is important to reiterate that this is a projection based on known interactions in similar molecules and not experimental data for the title compound.
| Intermolecular Interaction Type | Potential Donor | Potential Acceptor | Expected Geometry |
| Halogen Bonding | C-Cl | N/O atom of benzoxazole | Linear to slightly bent |
| Halogen Bonding | C-F | N/O atom of benzoxazole | Generally more bent than Cl |
| π-π Stacking | Benzoxazole Ring | Benzoxazole Ring | Parallel displaced or T-shaped |
The precise nature and hierarchy of these interactions can only be definitively determined through experimental X-ray crystallographic analysis. Such a study would provide invaluable information on the supramolecular chemistry of this fluorinated benzoxazole derivative.
Theoretical and Computational Chemistry Studies on 2 Chloro 4,5,6 Trifluoro 1,3 Benzoxazole
Quantum Chemical Calculations (DFT, ab initio)
Detailed quantum chemical calculations are essential for a foundational understanding of a molecule's properties. However, specific studies on 2-chloro-4,5,6-trifluoro-1,3-benzoxazole are not available in the reviewed literature.
Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)
Information regarding the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) of this compound, which would be determined through energy minimization calculations, is not documented in dedicated studies. Furthermore, analysis of its electronic structure, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been reported. The HOMO-LUMO gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.
Vibrational Frequency Calculations and Spectroscopic Correlation
Calculated vibrational frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. There are no published computational studies that provide the theoretical vibrational modes for this compound, which would be necessary for a detailed assignment of its spectroscopic features.
Charge Distribution and Electron Density Analysis
Analysis of the charge distribution, typically through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides insights into the electrophilic and nucleophilic sites within a molecule. Similarly, electron density maps illustrate the bonding and electron distribution. No specific data on the charge distribution or electron density analysis for this compound could be located.
Reactivity Predictions and Mechanistic Insights via Computational Modeling
Computational modeling is a key methodology for predicting the reactivity of a compound and for elucidating potential reaction mechanisms.
Transition State Characterization for Key Reactions
The identification and characterization of transition states are crucial for understanding the kinetics and energy barriers of chemical reactions involving a specific compound. There are no available studies that computationally model the transition states for reactions involving this compound.
Nucleophilicity and Electrophilicity Indices
Based on a comprehensive search for scientific literature, there are currently no specific theoretical and computational studies available for the chemical compound This compound covering the requested topics of molecular dynamics simulations for conformational analysis and structure-property relationship modeling.
The search did not yield any detailed research findings, data tables, or specific discussions on the correlation of the electronic structure of this compound with its reactivity or photophysical properties. While general information and studies on related benzoxazole (B165842) derivatives exist, the explicit and detailed computational analysis for this particular halogenated compound is not present in the available literature. nih.govmdpi.comnih.govresearchgate.netrsc.orgmdpi.comnih.govwikipedia.orgresearchgate.netbiotech-asia.orguni.lucapes.gov.brmdpi.comresearchgate.netfrontiersin.orgbohrium.comresearchgate.netresearchgate.netsarex.comgoogle.commdpi.combldpharm.comsigmaaldrich.com
Therefore, it is not possible to generate an article with the specific, in-depth scientific content and data as outlined in the request. Further research and computational studies would need to be performed on this compound to provide the information required for the specified sections.
Applications of 2 Chloro 4,5,6 Trifluoro 1,3 Benzoxazole As a Chemical Building Block and in Materials Science
Role in Complex Organic Synthesis
The reactivity of the chloro and fluoro groups on the benzoxazole (B165842) core allows for a wide range of chemical transformations, making it a key starting material or intermediate in the synthesis of more intricate molecular architectures.
The benzoxazole scaffold is a prominent feature in many biologically active compounds and functional materials. The presence of the reactive chlorine atom at the 2-position of 2-chloro-4,5,6-trifluoro-1,3-benzoxazole allows for nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of more complex heterocyclic systems. smolecule.comnih.gov For instance, it can serve as a precursor for the synthesis of 2-substituted benzoxazoles, which are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.gov
The general synthetic approach often involves the condensation of a 2-aminophenol (B121084) derivative with a carbonyl compound. nih.gov However, the use of pre-functionalized building blocks like this compound offers an alternative and often more efficient route to specific target molecules. The trifluorinated benzene (B151609) ring also influences the electronic properties and reactivity of the molecule, which can be exploited in the design of novel compounds. cas.cn
| Precursor | Reagents and Conditions | Resulting Heterocyclic System | Potential Application |
| 2-Aminophenol and Aldehyde | Fluorophosphoric acid, ethanol (B145695), room temperature | 2-Aryl benzoxazole | Medicinal Chemistry |
| 2-Aminophenol and Benzaldehyde | EG–G2–Pd catalyst, ethanol, 50°C | 2-Phenylbenzoxazole | Catalysis |
| Tertiary Amides and 2-Aminophenols | Tf2O, 2-Fluoropyridine | 2-Substituted benzoxazoles | Medicinal Chemistry, Materials Science |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. While specific examples detailing the use of this compound in MCRs are not extensively documented in the provided search results, the structural motifs present in this compound are relevant to this area of synthesis. For example, a one-pot, five-component reaction has been described for the synthesis of tetrazole-benzofuran hybrids, which involves an Ugi-azide multicomponent reaction coupled with an intramolecular cyclization. rsc.org This highlights the potential for developing novel MCRs that incorporate functionalized benzoxazole derivatives.
Potential in Functional Materials Chemistry
The unique electronic and photophysical properties of fluorinated benzoxazoles make them attractive candidates for the development of a variety of functional materials.
Benzoxazole derivatives are known to exhibit fluorescence, and the introduction of fluorine atoms can further enhance their photophysical properties. For example, a related compound, 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, has been shown to be a fluorescent probe for sensing magnesium cations. nih.gov This suggests that this compound and its derivatives could be developed into fluorescent sensors for various analytes. The high acidity of the fluorophenol moiety in these compounds contributes to their sensitivity. nih.gov The development of benzoxazole-containing macrocycles as fluorescent chemosensors for metal ions like Zn2+ and Cd2+ further underscores the potential of this class of compounds in sensor applications. mdpi.com
| Property | Value | Conditions |
| Emission Wavelength | 390 nm | Acidic pH |
| Emission Quantum Yield (with Zn2+) | 0.036 | Acetonitrile (B52724)–water (4:1 v/v), neutral pH |
| Emission Quantum Yield (with Cd2+) | 0.015 | Acetonitrile–water (4:1 v/v), neutral pH |
| Data for a cyclophane macrocycle containing a 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore. mdpi.com |
The reactivity of the chlorine atom in this compound makes it a potential monomer for polymerization reactions. Through nucleophilic substitution, it can be incorporated into polymer chains, imparting the unique properties of the fluorinated benzoxazole unit to the resulting macromolecule. While the direct polymerization of this specific compound is not detailed in the provided results, the use of benzoxazole derivatives in developing new materials, such as polymers with specific properties, is a recognized application. smolecule.com
The ability of benzoxazole derivatives to participate in hydrogen bonding and other non-covalent interactions makes them suitable for the design of molecular sensors. rsc.org For instance, carbazole (B46965) derivatives, which share structural similarities with benzoxazoles, have been used to create fluorescent sensors for anions like fluoride (B91410) and chloride. nih.gov The design of these sensors often involves incorporating hydrogen bond donor groups at strategic positions to facilitate anion recognition. nih.gov Similarly, the fluorine atoms and the nitrogen and oxygen atoms in this compound could act as hydrogen bond acceptors, enabling its use in the development of sensors for specific molecules. The design of macrocyclic chemosensors containing benzoxazole units for the optical detection of metal cations further illustrates the versatility of this scaffold in molecular recognition. mdpi.combeilstein-journals.org
Catalytic Applications (e.g., as a Ligand or Precursor to Catalysts)
A comprehensive review of scientific literature and patent databases reveals no specific documented instances of this compound being utilized as a ligand for metal catalysts or as a direct precursor in the synthesis of catalytic molecules.
While the broader class of benzoxazole and related nitrogen-containing heterocyclic compounds are extensively used as ligands in various catalytic reactions, research detailing the synthesis of ligands or catalysts from this compound is not present in available public domain literature. The reactivity of the chloro- and fluoro-substituents on the benzoxazole core theoretically allows for its use as a building block, but specific examples of this application in catalysis have not been reported.
Agrochemical Applications (excluding biological mechanism/toxicity)
The benzoxazole and benzothiazole (B30560) frameworks are recognized for their broad spectrum of biological activities, leading to their use in the development of new agrochemicals, including herbicides and fungicides. mdpi.com However, specific applications for this compound within this field are not detailed in the current body of scientific and patent literature.
An extensive search of chemical and patent databases did not yield any specific examples of this compound being used as a named synthetic intermediate in the production of commercial or developmental agrochemical active ingredients. While many halogenated and fluorinated aromatic compounds serve as crucial intermediates in the synthesis of pesticides, there is no direct evidence in published research or patents identifying a reaction pathway where this compound is a precursor to a specific herbicidal, fungicidal, or insecticidal molecule.
Conclusion and Future Research Directions
Summary of Key Findings and Contributions
While direct studies on 2-chloro-4,5,6-trifluoro-1,3-benzoxazole are not extensively available, research on analogous compounds provides significant insights. The benzoxazole (B165842) core is a privileged structure in drug discovery, with numerous derivatives investigated for their antiproliferative, anti-inflammatory, and antimicrobial properties. nih.govchemistryjournal.netresearchgate.net The presence of a chlorine atom at the 2-position of the benzoxazole ring is a key feature for further functionalization. This position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of substituents and the generation of diverse chemical libraries.
Unexplored Reactivity and Synthetic Challenges
The synthesis of this compound presents several challenges. A common route to 2-chlorobenzoxazoles involves the reaction of the corresponding benzoxazolinone with a chlorinating agent like phosphorus pentachloride. However, the synthesis of the requisite 4,5,6-trifluorobenzoxazolin-2-one precursor from commercially available starting materials can be complex.
The reactivity of this compound is largely unexplored. The interplay between the electron-withdrawing trifluorinated ring and the reactive 2-chloro substituent is of particular interest. The high degree of fluorination is expected to enhance the electrophilicity of the C2-carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart. However, the fluorine atoms may also influence the stability of reaction intermediates, potentially leading to unexpected reaction pathways.
A key area for future research is the systematic investigation of its reactivity with a range of nucleophiles (e.g., amines, thiols, alcohols, and carbon nucleophiles) to build a library of novel derivatives. Furthermore, exploring metal-catalyzed cross-coupling reactions at the C-Cl bond would open up avenues for creating complex molecular architectures.
Emerging Applications in Advanced Chemical Technologies
The unique combination of a reactive chloro-substituent and a polyfluorinated aromatic ring in this compound suggests its potential in several advanced technological areas.
Medicinal Chemistry: The trifluorinated benzoxazole core could serve as a valuable scaffold for the development of new therapeutic agents. The fluorine atoms can enhance metabolic stability and binding affinity to protein targets. The 2-chloro position provides a convenient handle for introducing various pharmacophores to modulate biological activity. Given the known anticancer and antifungal activities of other benzoxazole derivatives, this compound is a promising starting point for the synthesis of new drug candidates.
Materials Science: Fluorinated benzoxazoles have shown promise in the development of liquid crystals and fluorescent materials. The high polarity and potential for specific intermolecular interactions conferred by the trifluorinated ring could lead to novel liquid crystalline phases. Additionally, benzoxazoles are known to be fluorescent, and the introduction of fluorine atoms can modulate the emission properties, making them potential candidates for organic light-emitting diodes (OLEDs) and fluorescent probes. Boron-complexed benzoxazole dyes have shown potential in bioimaging and as mechanochromic luminescent materials.
Interdisciplinary Research Opportunities involving this compound
The multifaceted nature of this compound opens up numerous avenues for interdisciplinary research.
Chemistry and Biology: Collaborative efforts between synthetic chemists and biologists are crucial to explore the medicinal potential of this compound. This would involve synthesizing a library of derivatives and screening them for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net Structure-activity relationship (SAR) studies, aided by computational modeling, could guide the design of more potent and selective drug candidates.
Chemistry and Materials Physics: The investigation of the photophysical and liquid crystalline properties of derivatives of this compound would require a close collaboration between chemists and materials physicists. This research could lead to the development of new materials for electronic displays, sensors, and lighting applications.
Computational Chemistry and Experimental Synthesis: Theoretical studies can play a vital role in predicting the reactivity, electronic structure, and spectroscopic properties of this molecule and its derivatives. These computational insights can guide synthetic efforts and help in the rational design of molecules with desired properties, accelerating the discovery process.
Q & A
Synthesis and Optimization
Basic Question: What are the standard protocols for synthesizing 2-chloro-4,5,6-trifluoro-1,3-benzoxazole, and how can reaction yields be improved? Methodological Answer: Synthesis typically involves halogenation and cyclization steps. For example, refluxing intermediates in polar aprotic solvents like DMSO (18–24 hours) followed by crystallization in ethanol/water mixtures can yield ~65% purity . To improve yields, optimize solvent ratios (e.g., DMSO:THF mixtures) and monitor reaction progress via TLC or HPLC. Catalyst screening (e.g., palladium complexes for cross-coupling) may enhance selectivity for trifluoromethylation .
Advanced Question: How can researchers address low yields in heterocyclic ring formation under trifluoro-substitution? Methodological Answer: Low yields often stem from steric hindrance or electron-withdrawing effects of fluorine substituents. Mitigate this by:
- Using high-pressure reactors to stabilize reactive intermediates.
- Introducing directing groups (e.g., nitro or amino) to guide cyclization.
- Employing microwave-assisted synthesis for faster kinetics, as seen in benzoxazole derivatives with lateral fluoro substituents .
Structural Characterization
Basic Question: What analytical techniques are critical for confirming the structure of this compound? Methodological Answer: Combine NMR (¹⁹F NMR for fluorine environments), FT-IR (C-F stretches at 1100–1250 cm⁻¹), and high-resolution mass spectrometry. X-ray crystallography is essential for resolving bond angles, such as deviations in the benzoxazole ring planarity (e.g., exocyclic angles up to 138.2° due to Cl⋯H interactions) .
Advanced Question: How to interpret discrepancies between experimental and computational spectral data for halogenated benzoxazoles? Methodological Answer: Discrepancies in ¹³C NMR shifts (e.g., C-Cl vs. C-F environments) may arise from solvent polarity or crystal packing effects. Use density functional theory (DFT) simulations with solvent correction models (e.g., PCM) to align computational predictions with empirical data. Cross-validate using solid-state NMR for crystalline samples .
Biological Activity and Mechanism
Basic Question: What methodologies are used to assess the bioactivity of fluorinated benzoxazoles? Methodological Answer: Screen for antimicrobial activity via broth microdilution assays (MIC values) against Gram-positive/negative strains. For herbicidal activity, use seed germination inhibition tests (e.g., on cereals or flax) with dose-response curves . Include controls for fluorine’s electronegativity effects on membrane permeability.
Advanced Question: How to resolve contradictory data in structure-activity relationships (SAR) for fluorinated benzoxazoles? Methodological Answer: Contradictions may arise from varying substituent positions. For example, 4,5-dichloro-2-trifluoromethyl benzimidazole shows herbicidal activity, while 2-amino-6-fluoro-7-chloro-1,3-benzothiazole lacks it. Use molecular docking to compare binding affinities with target enzymes (e.g., acetolactate synthase for herbicides) .
Analytical Method Validation
Basic Question: How to ensure purity and stability of this compound in long-term storage? Methodological Answer: Store at –20°C in amber vials under inert gas (argon). Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) and quantify impurities using UPLC-PDA. Adjust pH to 6–7 to prevent hydrolysis of the oxazole ring .
Advanced Question: What advanced techniques detect trace byproducts in fluorinated benzoxazole synthesis? Methodological Answer: Use LC-QTOF-MS with non-targeted screening to identify halogenated byproducts (e.g., polychlorinated dibenzoxazoles). Pair with in silico fragmentation tools (e.g., CFM-ID) to predict unknown structures .
Safety and Handling
Basic Question: What are the critical safety protocols for handling fluorinated benzoxazoles? Methodological Answer: Wear nitrile gloves and PPE due to potential dermal toxicity. Use fume hoods for reactions involving volatile fluorine intermediates. Follow EPA guidelines for waste disposal (UN 3077 classification for environmentally hazardous solids) .
Advanced Question: How to design engineering controls for large-scale synthesis of toxic fluorinated intermediates? Methodological Answer: Implement enclosed reactor systems with local exhaust ventilation (LEV). For airborne particulates, use HEPA filters and real-time FTIR monitoring for fugitive emissions. Refer to NIOSH Control Banding guidelines for high-risk compounds .
Computational Modeling
Advanced Question: How to predict reactivity of this compound using computational tools? Methodological Answer: Perform DFT calculations (B3LYP/6-311+G**) to map electrostatic potential surfaces (EPS), highlighting electron-deficient regions at C2 and C4. Use Fukui indices to identify nucleophilic attack sites. Validate with experimental kinetic studies .
Cross-Disciplinary Applications
Advanced Question: What emerging applications exist for halogenated benzoxazoles beyond agrochemicals? Methodological Answer: Explore as photoacid generators (PAGs) in lithography, leveraging fluorine’s UV transparency. Test photodegradation kinetics under 254 nm light. Additionally, investigate as intermediates in fluorinated liquid crystals (e.g., 2-phenylbenzoxazole derivatives with mesomorphic properties) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
